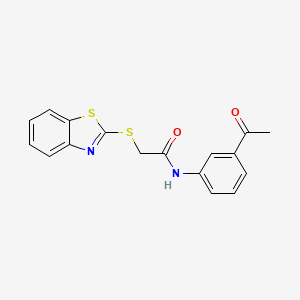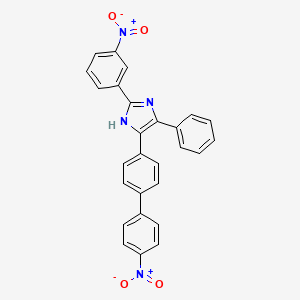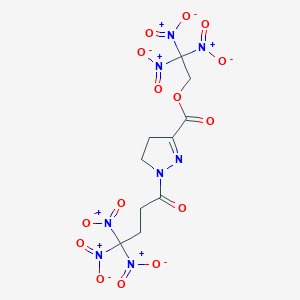![molecular formula C28H24Br2N4O8S B14949576 N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, acetamido, and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol . This intermediate is then reacted with various reagents to introduce the phenoxy and acetamido groups, followed by the formation of the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxyphenol: A simpler compound with similar functional groups.
2-Bromo-4-methylaniline: Another brominated compound with different substituents.
2-Bromo-2′,4′-difluoroacetophenone: A compound with bromine and fluorine substituents
Uniqueness
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.
Propriétés
Formule moléculaire |
C28H24Br2N4O8S |
|---|---|
Poids moléculaire |
736.4 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-[5-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]sulfanylfuran-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C28H24Br2N4O8S/c1-37-17-3-7-23(21(29)11-17)39-15-25(35)33-31-13-19-5-9-27(41-19)43-28-10-6-20(42-28)14-32-34-26(36)16-40-24-8-4-18(38-2)12-22(24)30/h3-14H,15-16H2,1-2H3,(H,33,35)(H,34,36)/b31-13+,32-14+ |
Clé InChI |
CBNDMOSHOMGBIY-GCFMLEDASA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)SC3=CC=C(O3)/C=N/NC(=O)COC4=C(C=C(C=C4)OC)Br)Br |
SMILES canonique |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)SC3=CC=C(O3)C=NNC(=O)COC4=C(C=C(C=C4)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)


![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
